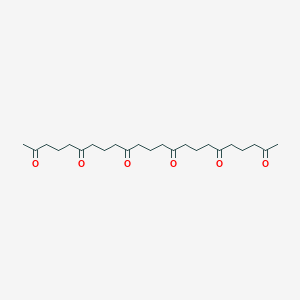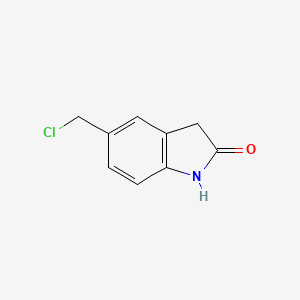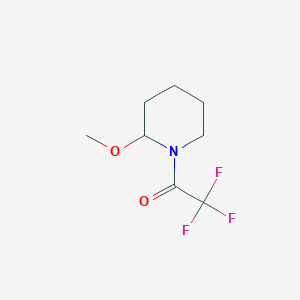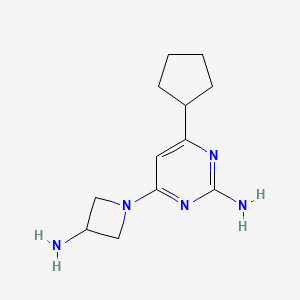![molecular formula C15H10Cl2N2O5 B13943048 2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)
2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid is an organic compound that features a dichlorophenyl group, an acetamido group, and a nitrobenzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid typically involves the acylation of 3,4-dichloroaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
Aminobenzoic acids: Formed by the reduction of the nitro group.
Substituted benzoic acids: Formed by nucleophilic substitution reactions.
科学研究应用
2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro and acetamido groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
相似化合物的比较
Similar Compounds
2-[2-(3,4-Dichlorophenyl)acetamido]benzoic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-[2-(3,4-Dichlorophenyl)acetamido]-4-methylbenzoic acid: Contains a methyl group instead of a nitro group, potentially altering its physical and chemical properties.
Uniqueness
2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid is unique due to the presence of both the nitro and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making this compound a valuable subject of study.
属性
分子式 |
C15H10Cl2N2O5 |
|---|---|
分子量 |
369.2 g/mol |
IUPAC 名称 |
2-[[2-(3,4-dichlorophenyl)acetyl]amino]-4-nitrobenzoic acid |
InChI |
InChI=1S/C15H10Cl2N2O5/c16-11-4-1-8(5-12(11)17)6-14(20)18-13-7-9(19(23)24)2-3-10(13)15(21)22/h1-5,7H,6H2,(H,18,20)(H,21,22) |
InChI 键 |
WMGGTPMQSCXDGL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)


